Cas no 1510315-60-2 (4-Piperidineacetic acid, 1-(2-propyn-1-yl)-)

4-Piperidineacetic acid, 1-(2-propyn-1-yl)-, is a specialized organic compound featuring a piperidine core functionalized with an acetic acid moiety and a propargyl group. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and drug development, where it serves as a key intermediate for the synthesis of bioactive molecules. The propargyl group offers reactivity for click chemistry or further functionalization, while the piperidine scaffold contributes to pharmacophore design. Its balanced polarity ensures solubility in common organic solvents, facilitating handling in laboratory settings. The compound is valued for its potential in constructing nitrogen-containing heterocycles and as a building block for targeted molecular frameworks.
4-Piperidineacetic acid, 1-(2-propyn-1-yl)- structure
1510315-60-2 structure
Product Name:4-Piperidineacetic acid, 1-(2-propyn-1-yl)-
CAS No:1510315-60-2
MF:C10H15NO2
MW:181.231602907181
CID:5219540
PubChem ID:79609064
Update Time:2025-05-20

4-Piperidineacetic acid, 1-(2-propyn-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidineacetic acid, 1-(2-propyn-1-yl)-
    • 2-(1-(Prop-2-yn-1-yl)piperidin-4-yl)acetic acid
    • 1510315-60-2
    • AKOS018165459
    • 2-(1-prop-2-ynylpiperidin-4-yl)acetic acid
    • CS-0345797
    • EN300-360032
    • G73254
    • 2-[1-(prop-2-yn-1-yl)piperidin-4-yl]acetic acid
    • 2-[1-(prop-2-yn-1-yl)piperidin-4-yl]aceticacid
    • Inchi: 1S/C10H15NO2/c1-2-5-11-6-3-9(4-7-11)8-10(12)13/h1,9H,3-8H2,(H,12,13)
    • InChI Key: WDMIAPFJNFTJGX-UHFFFAOYSA-N
    • SMILES: N1(CC#C)CCC(CC(O)=O)CC1

Computed Properties

  • Exact Mass: 181.110278721g/mol
  • Monoisotopic Mass: 181.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 40.5Ų

4-Piperidineacetic acid, 1-(2-propyn-1-yl)- Pricemore >>

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Additional information on 4-Piperidineacetic acid, 1-(2-propyn-1-yl)-

Introduction to 4-Piperidineacetic acid, 1-(2-propyn-1-yl)- (CAS No: 1510315-60-2)

4-Piperidineacetic acid, 1-(2-propyn-1-yl)-, identified by the Chemical Abstracts Service Number (CAS No) 1510315-60-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine derivative class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural motif of piperidine, characterized by a six-membered ring containing one nitrogen atom, provides a unique scaffold for drug design, enabling interactions with biological targets that are often not achievable with simpler organic molecules.

The presence of both acetic acid and propynyl functional groups in 4-Piperidineacetic acid, 1-(2-propyn-1-yl)- introduces additional layers of reactivity and specificity. The acetic acid moiety can participate in hydrogen bonding interactions, which are crucial for the binding affinity of drug candidates to their biological receptors. Meanwhile, the propynyl group, with its triple bond character, offers opportunities for further chemical modifications and derivatization, allowing researchers to fine-tune the pharmacological properties of the compound.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how 4-Piperidineacetic acid, 1-(2-propyn-1-yl)- interacts with biological systems. Studies have demonstrated that this compound can exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents. For instance, preliminary in vitro studies suggest that derivatives of this compound may have potential applications in modulating neurotransmitter pathways, which could be relevant for treating neurological disorders.

The synthesis of 4-Piperidineacetic acid, 1-(2-propyn-1-yl)- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the propynyl group into the piperidine ring necessitates careful consideration of regioselectivity and stereoselectivity to ensure the desired product configuration. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have streamlined the process of constructing complex heterocyclic structures like this one. These methods not only improve yield but also enhance purity, which are critical factors for pharmaceutical applications.

In the realm of drug discovery, 4-Piperidineacetic acid, 1-(2-propyn-1-yl)- has been explored as a lead compound for further development. Its unique structural features make it a versatile building block for creating libraries of analogs that can be screened for biological activity. High-throughput screening (HTS) technologies have been employed to rapidly assess the efficacy of numerous derivatives, accelerating the identification of compounds with desired pharmacological profiles. This approach has been particularly effective in identifying molecules that exhibit selectivity toward specific targets while minimizing off-target effects.

The potential therapeutic applications of 4-Piperidineacetic acid, 1-(2-propyn-1-yl)- extend beyond traditional drug targets. Emerging research suggests that this compound may also play a role in modulating immune responses and inflammatory processes. The ability to interact with various biological pathways makes it an attractive candidate for developing treatments against autoimmune diseases and chronic inflammatory conditions. Additionally, its structural similarity to known bioactive molecules suggests that it may serve as a scaffold for designing drugs with improved pharmacokinetic properties.

As our understanding of complex biological systems continues to evolve, so does our appreciation for the role that structurally diverse compounds like 4-Piperidineacetic acid, 1-(2-propyn-1-yl)- can play in medicine. The integration of interdisciplinary approaches—combining organic synthesis with computational modeling and biochemical assays—has been instrumental in unlocking the therapeutic potential of this compound. Future studies are likely to focus on optimizing its chemical structure to enhance bioavailability and reduce potential toxicity.

The development of novel pharmaceuticals is an iterative process that relies heavily on collaboration between chemists, biologists, and clinicians. 4-Piperidineacetic acid, 1-(2-propyn-1-yl)-, with its intriguing structure and promising biological activity, represents an exciting avenue for further research. By leveraging cutting-edge technologies and innovative methodologies, scientists are poised to uncover new treatments that address unmet medical needs across various disease domains.

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